AER-271

Übersicht

Beschreibung

AER-271 ist ein Phosphonat-Prodrug-Derivat von AER-270. Es ist ein Inhibitor von Aquaporin-4, einem Wasserkanalprotein, das überwiegend im Gehirn vorkommt. Diese Verbindung hat sich als vielversprechend für die Behandlung von akutem ischämischem Schlaganfall und zerebralem Ödem erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Ausgangssubstanz AER-270 beteiligt ist. Die Reaktionsbedingungen umfassen in der Regel die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktion zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AER-271 is synthesized through a series of chemical reactions involving the parent compound AER-270. . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AER-271 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

AER-271 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität und Eigenschaften zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Hemmung von Aquaporin-4 und seine Auswirkungen auf den zellulären Wassertransport.

Medizin: Erforscht für sein Potenzial bei der Behandlung von akutem ischämischem Schlaganfall und zerebralem Ödem durch Reduzierung von Hirnödemen und Verbesserung der neurologischen Ergebnisse

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Aquaporin-4 abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von Aquaporin-4, einem Wasserkanalprotein, das an der Regulation des Wassertransports im Gehirn beteiligt ist. Durch Blockierung von Aquaporin-4 reduziert this compound die Bildung von zerebralem Ödem und verbessert die neurologischen Ergebnisse in Modellen für ischämischen Schlaganfall und Herzstillstand . Die Verbindung wird in vivo durch endogene Phosphatasen in AER-270 umgewandelt, das dann Aquaporin-4 hemmt .

Wirkmechanismus

AER-271 exerts its effects by inhibiting aquaporin-4, a water channel protein involved in the regulation of water movement in the brain. By blocking aquaporin-4, this compound reduces the formation of cerebral edema and improves neurological outcomes in models of ischemic stroke and cardiac arrest . The compound is converted in vivo to AER-270 by endogenous phosphatases, which then inhibits aquaporin-4 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TGN-020: Ein weiterer Aquaporin-4-Inhibitor mit ähnlichen Eigenschaften wie AER-271.

ORI-TRN-002: Ein neuartiger Aquaporin-4-Inhibitor mit hoher Löslichkeit und geringer Proteinbindung.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Potenz und Spezifität für Aquaporin-4. Seine Prodrug-Natur ermöglicht im Vergleich zu anderen Inhibitoren eine bessere Löslichkeit und Bioverfügbarkeit .

Eigenschaften

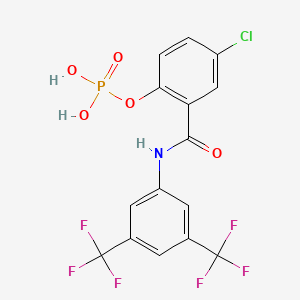

IUPAC Name |

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXPHFIHYXZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)

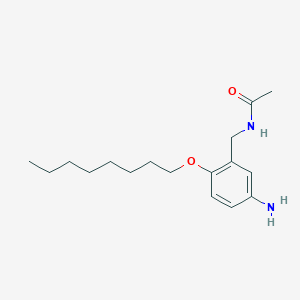

![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)

![N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide](/img/structure/B1664326.png)

![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)